molecular formula C14H10N2O4S B263012 N-(1,3-benzodioxol-5-yl)-4-cyanobenzenesulfonamide

N-(1,3-benzodioxol-5-yl)-4-cyanobenzenesulfonamide

Cat. No. B263012
M. Wt: 302.31 g/mol
InChI Key: UTDYIYOYQKFIHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-yl)-4-cyanobenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BCS-1 and is a sulfonamide derivative.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-4-cyanobenzenesulfonamide is not fully understood. However, studies have suggested that BCS-1 inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. BCS-1 also induces apoptosis, which is a process of programmed cell death that is essential for the maintenance of normal cellular homeostasis.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-4-cyanobenzenesulfonamide has been shown to have several biochemical and physiological effects. Studies have shown that BCS-1 can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. BCS-1 also induces apoptosis, which is a process of programmed cell death that is essential for the maintenance of normal cellular homeostasis. Moreover, BCS-1 has also been shown to have anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1,3-benzodioxol-5-yl)-4-cyanobenzenesulfonamide in lab experiments is its potential applications in cancer research. BCS-1 has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments. However, there are also some limitations to using BCS-1 in lab experiments. The complex synthesis method and high cost of production may limit its widespread use in research.

Future Directions

There are several future directions for the research and development of N-(1,3-benzodioxol-5-yl)-4-cyanobenzenesulfonamide. One of the most promising directions is the development of new cancer treatments based on the properties of BCS-1. Moreover, further studies are needed to fully understand the mechanism of action of BCS-1 and its potential applications in other fields of scientific research. Additionally, the development of new and more efficient synthesis methods for BCS-1 may also facilitate its widespread use in research.
Conclusion:
In conclusion, N-(1,3-benzodioxol-5-yl)-4-cyanobenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been shown to have anti-cancer, anti-inflammatory, and analgesic properties, making it a potential candidate for the development of new treatments. However, further studies are needed to fully understand the mechanism of action of BCS-1 and its potential applications in other fields of scientific research.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-yl)-4-cyanobenzenesulfonamide is a complex process that involves several steps. The most common method of synthesis involves the reaction of 4-cyanobenzenesulfonyl chloride with 1,3-benzodioxole in the presence of a base. The resulting product is then purified using various techniques such as recrystallization, column chromatography, and HPLC.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-4-cyanobenzenesulfonamide has potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that BCS-1 can inhibit the growth of cancer cells by inducing apoptosis. Moreover, BCS-1 has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

Product Name

N-(1,3-benzodioxol-5-yl)-4-cyanobenzenesulfonamide

Molecular Formula

C14H10N2O4S

Molecular Weight

302.31 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-cyanobenzenesulfonamide

InChI

InChI=1S/C14H10N2O4S/c15-8-10-1-4-12(5-2-10)21(17,18)16-11-3-6-13-14(7-11)20-9-19-13/h1-7,16H,9H2

InChI Key

UTDYIYOYQKFIHU-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C#N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C#N

Origin of Product

United States

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